N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.14019912 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolic Pathways
Studies have detailed the pharmacokinetics and metabolic pathways of compounds structurally related to N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, highlighting how these compounds are absorbed, distributed, metabolized, and excreted in the body. For instance, the disposition of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in healthy male subjects, showing almost complete elimination over a 9-day period, primarily via feces, with urinary excretion accounting for a minor route. This study underscores the importance of understanding metabolic pathways and elimination to optimize therapeutic efficacy and minimize potential toxicities (Renzulli et al., 2011).
Therapeutic Applications and Efficacy
The therapeutic potential of compounds like this compound is a subject of ongoing research. Clinical trials and pharmacological studies investigate their efficacy against various diseases, including cancer. For example, a Phase II study of dimethyltriazenoimidazole carboxamide in patients with metastatic carcinoid tumors showed minimal activity, suggesting the need for further investigation and development of new therapeutic strategies (Bukowski et al., 1994).
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-9-10(2)21-13(17-9)18-12(20)16-7-6-15(5,11(19)8-16)14(16,3)4/h6-8H2,1-5H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJVHXPSHGFCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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